molecular formula C29H48Si6 B14276649 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane CAS No. 138614-48-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane

Cat. No.: B14276649
CAS No.: 138614-48-9
M. Wt: 565.2 g/mol
InChI Key: UQCUBSVBNCHLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is a unique organosilicon compound characterized by its highly branched structure and the presence of a pyrene moiety

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane typically involves multiple steps, including the preparation of intermediate silanes and the introduction of the pyrene group. Common synthetic routes include:

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or rhodium complexes.

    Grignard Reaction: The formation of organosilicon compounds through the reaction of Grignard reagents with silicon halides.

    Coupling Reactions: The use of coupling agents such as palladium catalysts to form carbon-silicon bonds.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, often using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the silicon atoms.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane has several scientific research applications:

    Materials Science: Used in the development of advanced electronic and photonic materials due to its unique structural properties.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane exerts its effects is largely dependent on its ability to interact with other molecules through its silicon and pyrene moieties. The pyrene group can engage in π-π stacking interactions, while the silicon atoms can form strong bonds with various elements, facilitating the formation of complex structures.

Comparison with Similar Compounds

Compared to other organosilicon compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is unique due to its highly branched structure and the presence of a pyrene group. Similar compounds include:

    Hexamethyldisilane: A simpler organosilicon compound with fewer methyl groups.

    Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with different structural properties.

    Tetramethylsilane: A basic organosilicon compound used as a standard in NMR spectroscopy.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

138614-48-9

Molecular Formula

C29H48Si6

Molecular Weight

565.2 g/mol

IUPAC Name

[dimethyl(pyren-1-yl)silyl]-[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C29H48Si6/c1-30(2,3)32(6,7)34(10,11)35(12,13)33(8,9)31(4,5)27-22-20-25-18-17-23-15-14-16-24-19-21-26(27)29(25)28(23)24/h14-22H,1-13H3

InChI Key

UQCUBSVBNCHLFZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.